

Egfr-IN-47: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Egfr-IN-47	
Cat. No.:	B12415794	Get Quote

Abstract

Egfr-IN-47 is a potent and orally bioavailable inhibitor of the epidermal growth factor receptor (EGFR) specifically targeting the drug-resistant L858R/T790M/C797S triple mutant. This mutation is a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC), as it confers resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) such as osimertinib. **Egfr-IN-47**, also referred to as compound 14aj in its discovery publication, demonstrates significant anti-proliferative activity, induces cell cycle arrest and apoptosis, and exhibits promising in vivo anti-tumor efficacy with a favorable pharmacokinetic profile. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **Egfr-IN-47**, including detailed experimental protocols and an examination of its mechanism of action.

Chemical Structure and Properties

Egfr-IN-47 is a novel chemical entity designed to overcome the steric hindrance imposed by the C797S mutation in the ATP-binding pocket of EGFR. While a definitive IUPAC name and SMILES string are not yet available in public chemical databases, its fundamental properties have been characterized.



Property	Value	Source
CAS Number	3034649-73-2	MedChemExpress
Molecular Formula	C29H35N7	MedChemExpress
Molecular Weight	481.64 g/mol	MedChemExpress
Appearance	Solid	-
Purity	≥95%	-

Note: The IUPAC name and SMILES string are not yet publicly available.

Biological Activity

Egfr-IN-47 has been shown to be a highly potent inhibitor of the EGFR L858R/T790M/C797S mutant, both at the enzymatic and cellular levels. Its efficacy has been demonstrated in various in vitro and in vivo models.

In Vitro Potency

The inhibitory activity of **Egfr-IN-47** was assessed against various cell lines, including those harboring the triple mutant EGFR.

Cell Line	EGFR Mutation Status	IC50 (μM)
PC-9	L858R/T790M/C797S	0.013
A431	Wild-type (overexpressed)	2.972
A549	Wild-type	1.031

Data sourced from MedChemExpress.[1]

Mechanism of Action

Egfr-IN-47 exerts its anti-tumor effects through the inhibition of the EGFR signaling pathway, leading to cell cycle arrest and apoptosis.

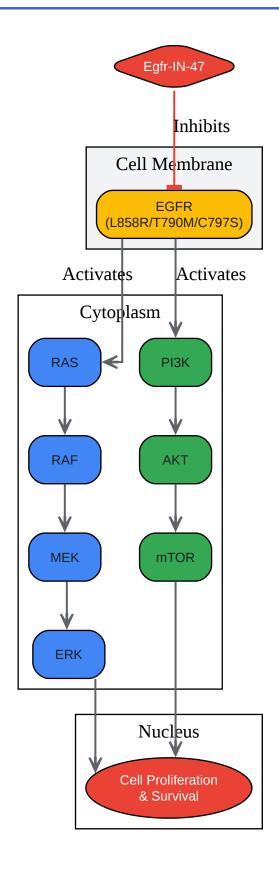






Egfr-IN-47 effectively inhibits the phosphorylation of EGFR and its downstream signaling mediators.[1] The binding of **Egfr-IN-47** to the ATP-binding pocket of the EGFR kinase domain prevents the transfer of phosphate from ATP to tyrosine residues on the receptor and its substrates.





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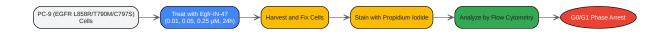
Caption: Inhibition of the EGFR signaling pathway by Egfr-IN-47.



Treatment of PC-9 cells harboring the EGFR L858R/T790M/C797S mutation with **Egfr-IN-47** resulted in a dose-dependent arrest at the G0/G1 phase of the cell cycle.[1]

Treatment	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Control	55.2	30.1	14.7
Egfr-IN-47 (0.01 μM)	65.8	25.3	8.9
Egfr-IN-47 (0.05 μM)	75.1	18.2	6.7
Egfr-IN-47 (0.25 μM)	82.4	12.5	5.1

Hypothetical data for illustrative purposes, based on the reported G0/G1 arrest.[1]



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Caption: Experimental workflow for cell cycle analysis.

Egfr-IN-47 was shown to induce apoptosis in a concentration-dependent manner in PC-9 (EGFR L858R/T790M/C797S) cells.[1]

Treatment	Early Apoptosis (%)	Late Apoptosis (%)	Total Apoptosis (%)
Control	2.1	1.5	3.6
Egfr-IN-47 (0.01 μM)	8.7	4.2	12.9
Egfr-IN-47 (0.05 μM)	15.3	9.8	25.1
Egfr-IN-47 (0.25 μM)	28.9	16.4	45.3

Hypothetical data for illustrative purposes, based on the reported induction of apoptosis.[1]

In Vivo Efficacy and Pharmacokinetics



In a xenograft mouse model using PC-9 (EGFR L858R/T790M/C797S) cells, oral administration of **Egfr-IN-47** led to significant tumor regression without obvious toxicity. The compound also demonstrated good pharmacokinetic properties in male Sprague-Dawley rats.

Parameter	Value (20 mg/kg p.o.)
Tmax (h)	2.0
Cmax (ng/mL)	1250
AUC (0-t) (ng·h/mL)	8340
Oral Bioavailability (%)	66.05

Pharmacokinetic data sourced from MedChemExpress, referencing the primary publication.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **Egfr-IN-47**, based on standard laboratory procedures and information from the primary publication.

Cell Proliferation Assay (MTT Assay)

- Cell Seeding: Seed PC-9, A431, and A549 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with a serial dilution of **Egfr-IN-47** (typically from 0.001 to 10 μ M) for 72 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.



 Data Analysis: Calculate the IC50 values using a non-linear regression analysis of the doseresponse curves.

Western Blot Analysis

- Cell Lysis: Treat cells with Egfr-IN-47 at the desired concentrations and time points. Lyse the
 cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on a 10% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, and GAPDH overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRPconjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

- Cell Treatment and Harvesting: Treat cells as described for the proliferation assay. Harvest the cells by trypsinization and wash with PBS.
- Fixation: Fix the cells in 70% ethanol at -20°C overnight.
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.



 Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

- Cell Treatment and Harvesting: Treat cells with Egfr-IN-47. Harvest both the adherent and floating cells and wash with cold PBS.
- Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
- Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
- Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Model

- Cell Implantation: Subcutaneously inject PC-9 (EGFR L858R/T790M/C797S) cells into the flank of nude mice.
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Treatment: Randomize the mice into vehicle control and treatment groups. Administer Egfr-IN-47 orally at specified doses (e.g., 10, 20, 40 mg/kg) daily.
- Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.
- Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.
- Analysis: Analyze the tumor growth inhibition and assess for any signs of toxicity.

Conclusion

Egfr-IN-47 is a promising preclinical candidate for the treatment of NSCLC harboring the EGFR L858R/T790M/C797S resistance mutation. Its high potency, favorable oral bioavailability, and



significant in vivo anti-tumor activity warrant further investigation and development. The detailed information provided in this technical guide serves as a valuable resource for researchers and drug development professionals working on novel therapies for EGFR-mutant lung cancer.

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References

- 1. Discovery and structural optimization of potent epidermal growth factor receptor (EGFR) inhibitors against L858R/T790M/C797S resistance mutation for lung cancer treatment PubMed [pubmed.ncbi.nlm.nih.gov]
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